Technical Whitepaper: Structure-Activity Relationship (SAR) of 1-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine Derivatives
Technical Whitepaper: Structure-Activity Relationship (SAR) of 1-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine Derivatives
Topic: Structure-activity relationship (SAR) of 1-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to interact with diverse biological targets ranging from receptor tyrosine kinases (RTKs) to microbial enzymes. This guide provides a rigorous analysis of the chemical architecture, synthesis, and structure-activity relationships (SAR) of this scaffold. Particular emphasis is placed on its utility as a dual EGFR/VEGFR-2 inhibitor and an antimicrobial agent. By synthesizing data from recent high-impact studies, we delineate the specific molecular modifications required to tune selectivity and potency.
Chemical Architecture & Scaffold Analysis
The core scaffold consists of three distinct pharmacophoric zones, each contributing unique physicochemical properties and binding interactions.
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Zone A (Thiazole Ring): Attached at the N1 position of the pyrazole. This electron-deficient aromatic ring often serves as a hydrogen bond acceptor and a key anchor in the ATP-binding pocket of kinases.
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Zone B (Pyrazole Ring): A five-membered diazole acting as a rigid linker. The N1-connectivity dictates the overall 3D geometry, forcing the thiazole and pyrazole rings into a specific torsion angle that favors π-π stacking interactions.
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Zone C (Exocyclic Amine): Located at the C3 position of the pyrazole. This primary amine is a versatile handle for derivatization (e.g., amide formation, urea linkage) and acts as a crucial hydrogen bond donor in its free form.
Visualization: Scaffold Zones & SAR Logic
Figure 1: Pharmacophoric dissection of the scaffold showing the three primary zones for SAR optimization.
Validated Synthesis Protocol
To ensure reproducibility and high purity, we recommend the Hantzsch Thiazole Synthesis route, building the thiazole ring onto a pre-functionalized pyrazole-1-carbothioamide. This method is self-validating due to the distinct formation of the thiazole proton signal in NMR.
Protocol: Cyclization of Pyrazole-1-carbothioamide
Objective: Synthesis of 4-(aryl)-1-(4-arylthiazol-2-yl)-1H-pyrazol-3-amine.
Reagents:
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Precursor: 3-amino-4-aryl-1H-pyrazole-1-carbothioamide (Synthesized via reaction of hydrazonoyl halides with thiosemicarbazide).
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Electrophile: Substituted phenacyl bromide (
-bromoacetophenone). -
Solvent: Absolute Ethanol (EtOH).[1]
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Catalyst: None required (autocatalytic) or mild base (Sodium Acetate).
Step-by-Step Methodology:
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Dissolution: Dissolve 1.0 mmol of the pyrazole-1-carbothioamide precursor in 10 mL of absolute ethanol in a round-bottom flask.
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Addition: Add 1.0 mmol of the appropriate phenacyl bromide derivative.
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Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 2–4 hours.
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Checkpoint: Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting material spot (more polar) should disappear, replaced by a less polar fluorescent spot.
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Precipitation: Allow the reaction mixture to cool to room temperature. A solid precipitate typically forms.
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Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted bromide.
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Purification: Recrystallize from Ethanol/DMF mixtures if necessary.
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Validation (Self-Check):
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1H NMR (DMSO-d6): Look for a singlet around δ 7.0–8.0 ppm corresponding to the C5-H of the newly formed thiazole ring. The disappearance of the broad NH2 thiourea signals (δ 9.0–10.0 ppm) confirms cyclization.
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Visualization: Synthesis Workflow
Figure 2: Step-by-step workflow for the Hantzsch synthesis of the target scaffold.
Structure-Activity Relationship (SAR) Analysis
Zone A: The Thiazole Ring (Positions 4 & 5)
The thiazole ring is the primary driver of affinity in kinase targets (EGFR, VEGFR-2).
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C4-Aryl Substitution: Introducing a phenyl group at position 4 of the thiazole ring significantly enhances EGFR inhibitory activity .[2]
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C5-Substitution:
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Esters (COOEt): A carboxylate ester at C5 has been shown to boost VEGFR-2 selectivity . The carbonyl oxygen can form additional hydrogen bonds with residues in the kinase hinge region.
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Acyl/Amide: Replacing the ester with an amide or acetyl group generally retains activity but may alter solubility profiles.
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Zone B: The Pyrazole Core (Position 5)
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C5-Aryl Groups: A phenyl or substituted phenyl group at C5 of the pyrazole is critical for broad-spectrum anticancer activity .
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Steric Bulk: Bulky groups (e.g., 3,4-dimethoxyphenyl) at this position can enhance selectivity for EGFR over other kinases by exploiting specific steric constraints in the binding cleft.
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Electronic Effects: Electron-donating groups (OMe) tend to improve activity against breast cancer cell lines (MCF-7), while electron-withdrawing groups (NO2, Cl) favor antimicrobial activity.
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Zone C: The Exocyclic Amine (Position 3)
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Free Amine (-NH2): Essential for antimicrobial activity (e.g., against S. aureus). The free amine likely interacts with bacterial cell wall synthesis enzymes.
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Derivatization (Amides/Ureas): Converting the amine into a urea or amide linkage is a common strategy to improve kinase inhibition .
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Example: A urea linkage to a lipophilic tail can access the "back pocket" of the kinase, transforming the molecule into a Type II inhibitor (stabilizing the inactive conformation).
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Quantitative Data Summary
| Structural Modification | Target | Effect on Activity | Key Reference |
| Thiazole C4-Phenyl | EGFR | Increase (IC50 ~40 nM) | [1, 3] |
| Thiazole C5-Ester | VEGFR-2 | Increase (Selectivity) | [1] |
| Pyrazole C5-(3,4-OMe-Ph) | EGFR/HER2 | Increase (Potency) | [3] |
| Free C3-Amine | S. aureus | High (MIC ~15 µg/mL) | [5] |
| Thiophene at Pyrazole C5 | E. coli | Moderate | [5] |
Mechanism of Action: Kinase Inhibition
The most high-value application of this scaffold is as a dual EGFR/VEGFR-2 inhibitor. Molecular docking studies suggest the following binding mode:
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Hinge Binding: The nitrogen atoms of the thiazole and pyrazole rings act as H-bond acceptors for the hinge region amino acids (e.g., Met793 in EGFR).
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Hydrophobic Interactions: The aryl substituents at Thiazole-C4 and Pyrazole-C5 sandwich into the hydrophobic pockets I and II.
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Gatekeeper Interaction: Substituents on the pyrazole ring can influence interaction with the gatekeeper residue (Thr790), potentially overcoming resistance mutations.
Visualization: Kinase Binding Topology
Figure 3: Abstract representation of the molecular interaction within the EGFR kinase domain.
Future Perspectives
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PROTAC Development: The C3-amine offers an ideal attachment point for linkers to E3 ligase ligands, enabling the degradation of target proteins rather than mere inhibition.
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Antimicrobial Resistance: Given the scaffold's activity against MRSA (Methicillin-resistant S. aureus), further optimization of the C3-amine into Schiff bases with nitro-heterocycles could yield potent non-beta-lactam antibiotics.
References
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Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Source: European Journal of Medicinal Chemistry / NIH URL:[Link]
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Synthesis and biological evaluation of some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory antimicrobial agents. Source: European Journal of Medicinal Chemistry URL:[Link]
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New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study. Source: Pharmaceuticals (Basel) / PMC URL:[Link]
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SAR of pyrazoline–thiazolone derivatives as EGFR inhibitors. Source: ResearchGate URL:[5][6][Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Source: Molecules / PMC URL:[Link]
Sources
- 1. Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) A synthesis of N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines from nitrile imines and Erlenmeyer thioazlactones [academia.edu]
- 4. Synthesis and biological evaluation of some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
